N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-29(25,26)14-8-6-12(7-9-14)20-18-21-13(11-27-18)10-17(24)23-19-22-15-4-2-3-5-16(15)28-19/h2-9,11H,10H2,1H3,(H,20,21)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSXRQYCOEVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Therefore, the targets can be assumed to be related to these biological processes.
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. They have been investigated for their interactions with various enzymes and proteins.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Features
The compound features a benzothiazole ring and a thiazole moiety , which contribute to its unique properties. The presence of a methanesulfonyl group enhances solubility and reactivity, making it a significant candidate for drug development. The structural complexity allows for interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve the inhibition of essential microbial enzymes.
- Anticancer Potential : The compound has shown potential in anticancer research, particularly in inhibiting cell proliferation in cancer cell lines. It is believed to interact with enzymes involved in cellular processes, potentially altering enzyme activity and affecting cell survival.
- Neuroprotective Effects : Similar compounds have been evaluated for neuroprotective effects, indicating that this compound may also exhibit properties beneficial for neurological health.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest:
- Interaction with specific enzymes or receptors.
- Modulation of metabolic pathways.
Further research is required to fully understand these interactions and their implications for therapeutic use.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | Contains thiazole and methanesulfonamide groups | Similar reactivity but different substituents affect biological activity |
| (4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamine | Lacks the benzothiazole ring | Focused on amine functionality rather than acetamide |
| 2-methoxyphenyl isocyanate | Used in organic synthesis | Different functional group leading to distinct reactivity patterns |
This table illustrates how the dual thiazole and benzothiazole components of the compound contribute to its potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:
- Antimicrobial Activity Evaluation : Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies on benzothiazole derivatives indicated effective inhibition against Pseudomonas aeruginosa and Bacillus sp. .
- Cancer Cell Proliferation Studies : In vitro studies have demonstrated that certain benzothiazole derivatives can significantly inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methanesulfonyl group in the target compound is a strong electron-withdrawing substituent, distinct from the sulfonamides in or the dichlorophenyl group in . This may enhance metabolic stability or modulate target binding.
Pharmacological Activities of Structural Analogs
Antimicrobial Activity
Sulfonamide-linked benzothiazoles (e.g., ) exhibit broad-spectrum activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, as well as antifungal and antimycobacterial effects. The 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives achieved MIC values of 12.5–25 μg/mL against H37Rv mycobacteria .
Analgesic and Anti-inflammatory Potential
Compounds like (with a 4-hydroxyphenyl substituent) are linked to cyclooxygenase (COX) inhibition due to structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). The methanesulfonyl group in the target compound may similarly modulate COX or other inflammatory pathways.
Hydrogen Bonding and Crystal Packing
Analogous acetamides (e.g., ) exhibit intermolecular N–H···N hydrogen bonds forming R₂²(8) motifs, which stabilize crystal lattices and may influence solubility . The methanesulfonyl group in the target compound could introduce additional S=O···H–N interactions, altering packing efficiency compared to dichlorophenyl or hydroxyphenyl analogs .
Preparation Methods
Cyclization of 2-Aminothiophenol with Cyanogen Bromide
A classical approach involves treating 2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic substitution, forming the benzothiazole ring with concurrent elimination of ammonia:
$$
\text{C}6\text{H}5\text{NH}2\text{SH} + \text{BrCN} \rightarrow \text{C}7\text{H}4\text{N}2\text{S} + \text{NH}_3 + \text{HBr}
$$
Yield : 65–72% after recrystallization from ethanol.
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate cyclization. A mixture of 2-aminothiophenol and trimethyl orthoformate in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving yields of 85–90%.
Preparation of 2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazole-4-acetic Acid
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-bromoacetic acid derivatives with thioureas:
- Step 1 : Bromination of ethyl acetoacetate with bromine in acetic acid yields ethyl α-bromoacetoacetate.
- Step 2 : Reaction with 4-methanesulfonylphenylthiourea in refluxing ethanol forms the thiazole intermediate. Hydrolysis with NaOH (2M) generates the carboxylic acid.
Reaction Conditions :
Palladium-Catalyzed C–N Coupling
An alternative route involves Suzuki-Miyaura coupling between 4-methanesulfonylphenylboronic acid and pre-formed 2-amino-4-bromothiazole. However, this method is less favored due to competing side reactions and lower yields (45–50%).
Amide Bond Formation and Final Coupling
Carbodiimide-Mediated Coupling
The benzothiazol-2-amine and thiazole-acetic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Optimized Protocol :
One-Pot T3P®-Promoted Synthesis
A streamlined one-pot method uses propylphosphonic anhydride (T3P®) as a coupling agent in tetrahydrofuran (THF). This approach eliminates the need for intermediate isolation, achieving 82–85% yield with >99% purity by HPLC.
Crystallization and Polymorph Control
Solvent-Antisolvent Recrystallization
The crude product is dissolved in hot methanol (60°C) and precipitated by incremental addition of water. This yields Form I crystals, characterized by a melting point of 214–216°C and distinct PXRD peaks at 2θ = 12.4°, 15.7°, and 24.1°.
Thermodynamic vs. Kinetic Polymorphs
- Form II : Obtained via rapid cooling from DMSO, metastable at room temperature.
- Form III : Stable polymorph crystallized from acetonitrile/water (1:1), exhibiting superior bioavailability in pharmacokinetic studies.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Epimerization During Amide Coupling
The stereochemical integrity of the thiazole-acetic acid is compromised under basic conditions. Using low temperatures (0–5°C) and short reaction times minimizes racemization.
Sulfonamide Hydrolysis
The methanesulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (6.5–7.5) is maintained during all aqueous workups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
